Product packaging for HP-228(Cat. No.:CAS No. 172617-89-9)

HP-228

Cat. No.: B066132
CAS No.: 172617-89-9
M. Wt: 984.1 g/mol
InChI Key: UHKZNDVUBSEJJO-XAYNKGEHSA-N
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Description

HP-228 is a potent and cell-permeable inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH). By selectively inhibiting these enzymes, this compound stabilizes the HIF-1α subunit, preventing its oxygen-dependent degradation and leading to its accumulation and subsequent translocation to the nucleus. Within the nucleus, HIF-1α dimerizes with HIF-1β, activating the transcription of a wide array of hypoxia-responsive genes. This mechanism makes this compound an invaluable research tool for experimentally simulating a state of hypoxia in normoxic conditions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C47H65N15O9 B066132 HP-228 CAS No. 172617-89-9

Properties

IUPAC Name

(2S)-2-[[(2S)-2-acetamidohexanoyl]amino]-N-[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H65N15O9/c1-3-4-14-33(57-27(2)63)42(67)59-35(17-18-39(48)64)44(69)62-38(22-30-24-52-26-56-30)46(71)60-36(20-28-11-6-5-7-12-28)45(70)58-34(16-10-19-53-47(50)51)43(68)61-37(41(66)55-25-40(49)65)21-29-23-54-32-15-9-8-13-31(29)32/h5-9,11-13,15,23-24,26,33-38,54H,3-4,10,14,16-22,25H2,1-2H3,(H2,48,64)(H2,49,65)(H,52,56)(H,55,66)(H,57,63)(H,58,70)(H,59,67)(H,60,71)(H,61,68)(H,62,69)(H4,50,51,53)/t33-,34-,35-,36+,37+,38-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHKZNDVUBSEJJO-XAYNKGEHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H65N15O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

984.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172617-89-9
Record name HP-228
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172617899
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HP-228
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VG23J6TWX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Resin Selection and Initial Attachment

The synthesis begins with a Wang resin pre-loaded with a glycine residue. The C-terminal amide (Gly-NH₂) is anchored via a acid-labile linker, enabling cleavage upon completion.

Sequential Amino Acid Coupling

Amino acids are coupled in the order: D-Trp → L-Arg → (D)Phe → L-His → L-Gln → L-Nle , proceeding from the C- to N-terminus. Each cycle involves:

  • Deprotection : Removal of the Fmoc group using 20% piperidine in dimethylformamide (DMF).

  • Activation : Amino acids are activated with N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

  • Coupling : Activated amino acids react with the resin-bound peptide for 60–90 minutes at 25°C.

  • Washing : Residual reagents are removed with DMF and dichloromethane (DCM).

Side-Chain Deprotection and Modifications

  • DNP Group Removal : 2.5% thiophenol in DMF eliminates the 2,4-dinitrophenyl (DNP) protecting group from histidine.

  • Formyl Group Cleavage : 25% hydrogen fluoride (HF) in dimethylsulfide selectively removes formyl protections.

  • N-Terminal Acetylation : The Nle residue is acetylated using acetic anhydride to enhance metabolic stability.

Critical Reagents and Conditions

StepReagents/ConditionsPurpose
Deprotection20% piperidine in DMFFmoc group removal
ActivationDIC, HOBtAmino acid activation
CouplingDMF, 25°C, 60–90 minPeptide bond formation
Side-chain cleavage2.5% thiophenol (DNP removal), 25% HF (formyl)Selective deprotection
Resin cleavage95% trifluoroacetic acid (TFA), 2.5% H₂OPeptide-resin separation

Post-Synthesis Purification

Resin Cleavage and Crude Isolation

The peptide is cleaved from the resin using a TFA/H₂O mixture (95:5 v/v), precipitating the crude product in cold diethyl ether. Centrifugation yields a pellet, which is lyophilized to remove residual solvents.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column) purifies the crude peptide:

  • Mobile Phase : Gradient of acetonitrile (0.1% TFA) in water (0.1% TFA).

  • Purity : 80–90% after initial purification.

  • Yield : ~60% based on resin loading capacity (0.2 mmol/g).

Analytical Characterization

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) confirms the molecular weight (MW = 1,023.2 Da) and sequence integrity. Discrepancies >0.1 Da trigger re-purification.

Circular Dichroism (CD) Spectroscopy

CD spectra validate the peptide’s secondary structure, ensuring the D-amino acids ((D)Phe, (D)Trp) induce the desired conformational rigidity.

Binding Affinity Assays

This compound’s efficacy is corroborated via melanocortin receptor (MCR-4) binding assays (IC₅₀ = 12 nM).

Challenges and Optimizations

Racemization Risks

D-amino acids, particularly (D)Phe and (D)Trp, necessitate low-temperature coupling (4°C) to minimize racemization.

Scalability Limitations

Batch synthesis is restricted by resin swelling and reagent diffusion, necessitating microfluidic SPPS for large-scale production .

Chemical Reactions Analysis

Types of Reactions

HP-228 primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.

Common Reagents and Conditions

    Coupling Reagents: N,N’-diisopropylcarbodiimide, hydroxybenzotriazole

    Deprotection Reagents: Trifluoroacetic acid

    Solvents: Dimethyl sulfoxide, ethanol, water

Major Products Formed

The major product formed from the synthesis of this compound is the heptapeptide itself. During the synthesis, intermediate protected peptides are formed, which are subsequently deprotected to yield the final product .

Scientific Research Applications

Immunological Applications

HP-228 has been extensively studied for its immunomodulatory effects. Research indicates that it can inhibit the induction of nitric oxide synthase (iNOS) in vivo, which is crucial for managing inflammatory responses.

Case Study: Endotoxemia Model

  • Objective : To assess the effect of this compound on nitric oxide production during endotoxemia.
  • Method : Rats were administered E. coli lipopolysaccharide (LPS) with or without prior this compound treatment.
  • Findings : this compound significantly reduced iNOS activity and nitric oxide production in treated rats compared to controls, suggesting its potential as a therapeutic agent for conditions involving excessive inflammation .

Respiratory Physiology

This compound has also been evaluated for its respiratory effects, particularly in combination with morphine.

Clinical Trial Overview

  • Participants : Healthy young males.
  • Design : Double-blind, placebo-controlled study assessing the effects of this compound on ventilation and hypoxic response.
  • Results : this compound did not significantly alter respiratory function or hemodynamics but was noted to cause cutaneous flushing. Importantly, it did not enhance morphine-induced respiratory depression .

Treatment of Sexual Dysfunction

This compound has been identified as a potential treatment for sexual dysfunction, including erectile dysfunction.

Patent Overview

  • Application : The compound is proposed to treat sexual arousal disorders by acting as a melanocortin receptor agonist.
  • Mechanism : this compound enhances sexual function through its action on specific melanocortin receptors, particularly MC3R and MC4R .

Formulation Studies

Research has also focused on the formulation of this compound for enhanced delivery and efficacy.

Liposomal Formulation Study

  • Objective : To evaluate the encapsulation stability and release characteristics of this compound in liposomal formulations.
  • Method : The study assessed encapsulation efficiency using protamine to separate liposome-bound this compound from free peptide.
  • Findings : The liposomal formulation demonstrated high encapsulation efficiency, suggesting potential for improved therapeutic delivery systems .

Data Summary Table

Application AreaKey FindingsStudy Type
ImmunologyInhibits iNOS induction; reduces nitric oxide levelsAnimal model study
Respiratory PhysiologyNo significant impact on ventilation; flushing notedClinical trial
Sexual DysfunctionPotential treatment via melanocortin receptor agonismPatent application
FormulationHigh encapsulation efficiency in liposomal deliveryFormulation study

Mechanism of Action

HP-228 exerts its effects by inhibiting the induction of nitric oxide synthase. This enzyme is responsible for the production of nitric oxide, a signaling molecule involved in various physiological processes. By inhibiting this enzyme, this compound can modulate inflammatory responses and immune functions. The molecular targets and pathways involved include the nitric oxide signaling pathway and cytokine regulation .

Comparison with Similar Compounds

Structural and Functional Comparison

Compound Structure Primary Target Key Mechanism Clinical Applications
This compound Synthetic heptapeptide iNOS, MC receptors Inhibits iNOS induction in vivo; modulates cytokine release Post-surgical inflammation (Phase II)
α-MSH Endogenous tridecapeptide MC1R, MC3R, MC4R, MC5R Anti-inflammatory, pigmentary effects Experimental models of sepsis, IBD
Melanotan-II Cyclic heptapeptide MC1R, MC3R, MC4R Erectogenic, anti-inflammatory Phase I/II for erectile dysfunction
Bremelanotide Cyclic heptapeptide MC4R CNS-mediated sexual arousal FDA-approved for hypoactive sexual desire disorder

Mechanistic Differences

  • In contrast, α-MSH directly suppresses pro-inflammatory cytokines like TNF-α .
  • Receptor Specificity: this compound shows broader MCR interactions (likely MC1R and MC4R), while bremelanotide is highly selective for MC4R, explaining its CNS-focused effects on sexual function .
  • Clinical Efficacy : In endotoxemia models, this compound outperformed α-MSH in preventing hypotension and organ damage at lower doses (30 µg/kg vs. 100 µg/kg for α-MSH) .

Clinical Development and Limitations

  • This compound : Discontinued for metabolic indications due to strategic reasons, though its anti-inflammatory profile remains promising .
  • Melanotan-II: Limited by side effects (e.g., hyperpigmentation) and narrower therapeutic scope .

Research Findings and Data Tables

Table 1: Preclinical Efficacy in Endotoxemia Models

Parameter This compound α-MSH LPS Control
iNOS Activity Reduction 72% 45% 0%
Survival Rate (6h) 90% 70% 40%
Plasma TNF-α Levels ↓ 60% ↓ 35% ↑ 300%

Data derived from rat models treated with LPS (5 mg/kg)

Table 2: Clinical Trial Outcomes

Compound Phase Indication Outcome
This compound II Post-surgical inflammation Reduced pain scores by 50%
Bremelanotide III Female sexual dysfunction 65% reported improved arousal
Melanotan-II I/II Erectile dysfunction Discontinued due to side effects

Biological Activity

HP-228 is a synthetic heptapeptide that has garnered attention in pharmacological research due to its biological activity, particularly as an inhibitor of nitric oxide synthase (NOS). This compound is notable for its potential therapeutic applications in inflammatory conditions, where modulation of nitric oxide (NO) production is critical. The following sections detail the biological activity of this compound, supported by relevant data tables and case studies.

This compound primarily functions by inhibiting nitric oxide synthase, the enzyme responsible for converting L-arginine to nitric oxide. By reducing NO levels, this compound mitigates inflammatory responses and oxidative stress. This mechanism has been validated through various in vivo studies, indicating that this compound can effectively modulate biological reactions associated with inflammation.

Research Findings

Numerous studies have demonstrated the protective effects of this compound against myocardial damage during reperfusion. For instance, one study reported that this compound reduced tissue injury by approximately 50% during such events. Additionally, this compound has been shown to inhibit leukocyte migration, a crucial factor in the inflammatory response, suggesting its potential utility in treating conditions characterized by excessive inflammation.

Comparative Analysis with Other Compounds

To better understand the uniqueness of this compound, a comparison with similar compounds is presented below:

Compound Name Mechanism of Action Unique Features
AcyclovirAntiviral; inhibits viral DNA polymerasePrimarily used for viral infections; not anti-inflammatory
ValacyclovirProdrug of acyclovir; similar antiviral actionImproved bioavailability compared to acyclovir
L-NAMENon-selective NOS inhibitorBroader inhibition leading to more side effects
N(G)-monomethyl-L-arginineCompetitive NOS inhibitorMore potent but less selective than this compound

This compound stands out due to its selective inhibition of NOS and its specific applications in reducing inflammation without significantly affecting other pathways. This selectivity may provide therapeutic advantages over broader inhibitors.

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

  • Myocardial Protection Study :
    • Objective : To assess the protective effects of this compound during myocardial ischemia-reperfusion.
    • Findings : Administration of this compound resulted in a 50% reduction in myocardial tissue injury compared to control groups.
  • Inflammatory Response Modulation :
    • Objective : To evaluate the impact of this compound on leukocyte migration.
    • Findings : The compound significantly inhibited leukocyte migration in animal models, demonstrating its potential as an anti-inflammatory agent.

Future Directions

While current research underscores the therapeutic potential of this compound, further studies are warranted to explore its interactions with other drugs and biological systems. Understanding these interactions will be crucial for optimizing its use in clinical settings and ensuring safety profiles are maintained.

Q & A

Q. What is the primary mechanism of action of HP-228 in modulating inflammatory responses?

this compound, a synthetic heptapeptide analog of α-MSH, inhibits inducible nitric oxide synthase (iNOS) activity in vivo by attenuating lipopolysaccharide (LPS)-induced nitric oxide (NO) production. This is demonstrated in rat models where pretreatment with this compound (30 µg/kg) significantly reduced aortic cGMP levels and 3[H]-citrulline conversion rates in lung homogenates, indicating suppressed iNOS activity . Notably, this effect is absent in vitro, suggesting a plasma-dependent or systemic regulatory mechanism .

Q. Which experimental models are most suitable for studying this compound's effects on iNOS activity?

The LPS-induced endotoxemia rat model (5 mg/kg LPS, intravenous) is a validated system for assessing this compound's in vivo efficacy. Key endpoints include measuring aortic cGMP (via nitro-L-arginine methyl ester-sensitive pathways) and 3[H]-citrulline conversion rates in tissue homogenates . For in vitro studies, isolated rat aortic smooth muscle cells exposed to LPS or interleukin-1β (IL-1β) can test direct iNOS induction, though this compound shows no activity in this context without plasma .

Q. How should researchers standardize protocols for this compound administration in preclinical studies?

  • Dosage : 30 µg/kg this compound, administered 30 minutes before LPS challenge, is effective in vivo .
  • Timing : Monitor iNOS activity within 6 hours post-LPS exposure to capture peak NO production .
  • Controls : Include untreated, LPS-only, and plasma-treated cell groups to isolate systemic vs. direct effects .

Advanced Research Questions

Q. How can contradictions between this compound's in vivo efficacy and in vitro inactivity be methodologically addressed?

Contradictions arise from this compound's reliance on plasma components for iNOS inhibition. To investigate:

  • Plasma Fractionation : Test this compound pre-incubated with rat plasma fractions (e.g., albumin, proteases) in vitro to identify bioactive metabolites .
  • Metabolic Profiling : Use LC-MS to detect this compound derivatives in plasma and correlate with iNOS suppression .
  • Cellular Uptake Studies : Employ fluorescently labeled this compound to track intracellular localization in smooth muscle cells .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

  • Nonlinear Regression : Fit dose-response curves using four-parameter logistic models to estimate EC50 values for iNOS inhibition .
  • Error Analysis : Quantify variability in cGMP measurements (e.g., standard error of the mean) and apply ANOVA with post-hoc tests (e.g., Tukey) for multi-group comparisons .
  • Power Analysis : Ensure sample sizes (n ≥ 6 per group) to detect ≥30% differences in NO levels at 80% power .

Q. What strategies optimize this compound's therapeutic window in complex inflammatory models?

  • Combination Therapies : Co-administer this compound with glucocorticoids or TNF-α inhibitors to assess synergistic effects .
  • Temporal Dosing : Test staggered administration (e.g., pre- vs. post-LPS) to determine critical intervention windows .
  • Tissue-Specific Delivery : Use nanoparticle encapsulation to enhance this compound's bioavailability in target organs (e.g., lungs) .

Data Interpretation & Integration

Q. How can this compound's iNOS inhibition data be contextualized within broader neuropeptide research?

Compare this compound's efficacy to other α-MSH analogs (e.g., [D-Trp7]-α-MSH) using standardized metrics like % iNOS suppression and EC50. This compound's plasma-dependent action contrasts with direct receptor-binding peptides, suggesting divergent mechanistic pathways . Meta-analyses of cytokine profiles (e.g., TNF-α, IL-6) across studies can further clarify its immunomodulatory role .

Q. What are the limitations of current this compound studies, and how can they guide future research?

  • Limitations : Lack of pharmacokinetic data (e.g., half-life, tissue distribution) and undefined plasma metabolites .
  • Recommendations :
  • Conduct mass spectrometry-based biodistribution studies.
  • Develop transgenic models (e.g., iNOS-KO mice) to isolate this compound's secondary targets .
  • Explore this compound's impact on wound healing in diabetic models, given α-MSH's role in tissue repair .

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